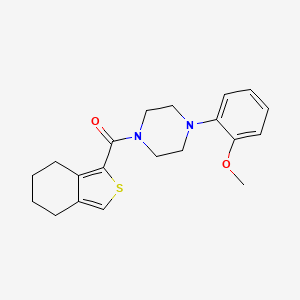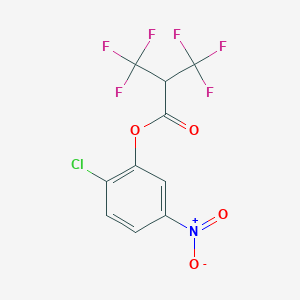![molecular formula C24H28ClNO4S2 B4297866 N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE](/img/structure/B4297866.png)
N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE
Übersicht
Beschreibung
N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a unique adamantyl group, a chlorophenyl group, and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is to start with the adamantyl group, which is introduced through a Friedel-Crafts alkylation reaction. The chlorophenyl group is then added via a sulfonylation reaction, followed by the introduction of the benzenesulfonamide moiety through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The sulfonamide moiety can form hydrogen bonds with target proteins, while the chlorophenyl group can participate in hydrophobic interactions. These interactions collectively contribute to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(1-adamantyl)ethyl]-3-[(4-bromophenyl)sulfonyl]benzenesulfonamide
- N-[2-(1-adamantyl)ethyl]-3-[(4-methylphenyl)sulfonyl]benzenesulfonamide
- N-[2-(1-adamantyl)ethyl]-3-[(4-nitrophenyl)sulfonyl]benzenesulfonamide
Uniqueness
N-[2-(ADAMANTAN-1-YL)ETHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and binding properties compared to similar compounds with different substituents. The adamantyl group also imparts rigidity and stability to the molecule, making it a valuable scaffold for drug design and material science applications.
Eigenschaften
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-3-(4-chlorophenyl)sulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClNO4S2/c25-20-4-6-21(7-5-20)31(27,28)22-2-1-3-23(13-22)32(29,30)26-9-8-24-14-17-10-18(15-24)12-19(11-17)16-24/h1-7,13,17-19,26H,8-12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWDEJGSGGPROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNS(=O)(=O)C4=CC=CC(=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-DICHLORO-2-[4-({[(2-FLUOROPHENOXY)SULFONYL]AMINO}CARBONYL)PIPERAZIN-1-YL]PYRIDIN-1-IUM-1-OLATE](/img/structure/B4297784.png)

![1-[(2,4-DIFLUOROPHENOXY)SULFONYL]-3-(5-METHYL-1,2-OXAZOL-3-YL)UREA](/img/structure/B4297798.png)
![ETHYL 4-METHYL-5-(PHENYLCARBAMOYL)-2-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4297802.png)
![3-(3,5-dichloro-2-hydroxyphenyl)-5-(4-iodophenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297811.png)
![5-(3-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297812.png)
![2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]-N-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]ACETAMIDE](/img/structure/B4297819.png)
![2-Aza-bicyclo[2.2.1]heptane, 6,7-dibromo-3,3-bis-trifluoromethyl-](/img/structure/B4297836.png)

![N-[(ADAMANTAN-1-YL)METHYL]-4-(BENZENESULFONYL)BENZAMIDE](/img/structure/B4297859.png)
![1-(1-adamantyl)-4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)piperazine](/img/structure/B4297872.png)
![N-[(ADAMANTAN-1-YL)METHYL]-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE](/img/structure/B4297875.png)
![N-[(ADAMANTAN-1-YL)METHYL]-3-(4-CHLOROBENZENESULFONYL)BENZENE-1-SULFONAMIDE](/img/structure/B4297882.png)
![3-{[(ADAMANTAN-1-YL)METHYL]SULFAMOYL}-N-PHENYLBENZAMIDE](/img/structure/B4297884.png)
